[3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
CAS No.: 477730-41-9
Cat. No.: VC16152151
Molecular Formula: C29H23ClN2O5
Molecular Weight: 515.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477730-41-9 |
|---|---|
| Molecular Formula | C29H23ClN2O5 |
| Molecular Weight | 515.0 g/mol |
| IUPAC Name | [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
| Standard InChI | InChI=1S/C29H23ClN2O5/c30-24-11-9-23(10-12-24)29(34)37-27-8-4-7-22(17-27)18-31-32-28(33)20-36-26-15-13-25(14-16-26)35-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,32,33)/b31-18+ |
| Standard InChI Key | HWQRCZRFRVTMPV-FDAWAROLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural Analysis
The structure of [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate includes several key components:
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Hydrazine Linkage: The presence of a hydrazine group suggests potential applications in forming Schiff bases or other nitrogen-containing compounds, which are known for their biological activity and coordination chemistry .
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Phenyl Rings: These are common in organic compounds and contribute to the molecule's stability and potential for π-π interactions.
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Chlorobenzoate Group: This part of the molecule could be involved in further chemical modifications or contribute to the compound's solubility and reactivity.
Synthesis Considerations
While the exact synthesis pathway for [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is not detailed in the search results, it likely involves several steps:
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Formation of the Hydrazine Linkage: This could involve condensation reactions between appropriate aldehydes or ketones with hydrazine derivatives.
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Attachment of the Phenyl and Chlorobenzoate Groups: This might involve Friedel-Crafts acylation or esterification reactions.
Spectroscopic Characterization
Characterization of such a compound would typically involve spectroscopic techniques:
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FT-IR: To identify functional groups such as carbonyls, esters, and aromatic rings.
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NMR (1H and 13C): To determine the structure and confirm the presence of specific functional groups.
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HRMS: To verify the molecular weight and formula.
Potential Applications
Given its complex structure, [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate might be explored for various applications:
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Pharmaceuticals: As a potential lead compound due to its diverse functional groups.
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Materials Science: For its optical or electrical properties.
Data Table: Potential Spectroscopic Data
| Spectroscopic Method | Expected Signals/Peaks |
|---|---|
| FT-IR | Carbonyl (1650-1750 cm^-1), aromatic rings (1500-1600 cm^-1) |
| 1H NMR | Aromatic protons (7-8 ppm), methylene protons (3-4 ppm) |
| 13C NMR | Carbonyl carbons (160-180 ppm), aromatic carbons (120-150 ppm) |
| HRMS | Molecular ion peak corresponding to the formula |
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